Sorbitan, tris(12-hydroxyoctadecanoate)

Emulsion stability Water-in-oil emulsions Interfacial rheology

Sorbitan, tris(12-hydroxyoctadecanoate) (CAS 93963-95-2) is a fully esterified sorbitan triester in which all three hydroxyl positions of the 1,4-anhydro-D-glucitol (sorbitan) backbone are acylated with 12-hydroxyoctadecanoic acid (12-hydroxystearic acid, 12-HSA). With a molecular formula of C₆₀H₁₁₄O₁₁ and a molecular weight of approximately 1011.5 g/mol, this compound belongs to the broader class of non-ionic sorbitan ester surfactants but is distinguished by the presence of a secondary hydroxyl group at the C12 position of each fatty acid chain.

Molecular Formula C60H114O11
Molecular Weight 1011.5 g/mol
CAS No. 93963-95-2
Cat. No. B12662891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan, tris(12-hydroxyoctadecanoate)
CAS93963-95-2
Molecular FormulaC60H114O11
Molecular Weight1011.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O
InChIInChI=1S/C60H114O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h51-55,59-64H,4-50H2,1-3H3/t51?,52?,53?,54-,55+,59-,60-/m1/s1
InChIKeyNVIBSPDSEWSWGY-RWWAATTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan, Tris(12-Hydroxyoctadecanoate) (CAS 93963-95-2): Procurement-Relevant Identity and Class Context


Sorbitan, tris(12-hydroxyoctadecanoate) (CAS 93963-95-2) is a fully esterified sorbitan triester in which all three hydroxyl positions of the 1,4-anhydro-D-glucitol (sorbitan) backbone are acylated with 12-hydroxyoctadecanoic acid (12-hydroxystearic acid, 12-HSA) [1]. With a molecular formula of C₆₀H₁₁₄O₁₁ and a molecular weight of approximately 1011.5 g/mol, this compound belongs to the broader class of non-ionic sorbitan ester surfactants but is distinguished by the presence of a secondary hydroxyl group at the C12 position of each fatty acid chain [2]. This structural feature confers hydrogen-bonding capacity that is absent in conventional sorbitan triesters such as sorbitan tristearate (Span 65) and sorbitan trioleate (Span 85), and forms the basis for differentiated performance in water-in-oil (W/O) emulsion stabilization, organogel formation, and rheological modification [3].

Why Sorbitan, Tris(12-Hydroxyoctadecanoate) Cannot Be Replaced by Generic Sorbitan Triesters in Performance-Critical Formulations


Conventional sorbitan triesters such as sorbitan tristearate (Span 65, HLB ≈2.1) and sorbitan trioleate (Span 85, HLB ≈1.8) rely exclusively on the sorbitan head group for hydrophilic character; their three saturated or unsaturated fatty acid chains are devoid of mid-chain polar functionality . In contrast, each 12-hydroxyoctadecanoyl chain in sorbitan, tris(12-hydroxyoctadecanoate) introduces a secondary hydroxyl group at the C12 position, creating a total of three additional hydrogen-bond donor/acceptor sites per molecule beyond those of the sorbitan core [1]. This structural difference fundamentally alters interfacial film rheology: the multiple hydrogen-bonding loci enable lateral intermolecular association within the adsorbed emulsifier monolayer at the oil–water interface, producing a viscoelastic film that resists droplet coalescence under thermal and mechanical stress more effectively than films formed by non-hydroxylated sorbitan triesters [2]. Direct substitution of sorbitan, tris(12-hydroxyoctadecanoate) with Span 65 or Span 85 in W/O emulsion formulations is therefore expected to result in reduced emulsion stability, altered viscosity profiles, and loss of the organogelling functionality that derives specifically from 12-HSA-mediated fibrillar network formation [3].

Head-to-Head Quantitative Evidence: Sorbitan, Tris(12-Hydroxyoctadecanoate) vs. Closest Analog Comparators


Emulsion Performance Superiority: Sorbitan Polyhydroxystearate Compared Directly with Sorbitan Trioleate

In a direct head-to-head study, Bhattacharyya and Iyer (1994) prepared sorbitan polyhydroxystearate (structurally encompassing sorbitan tris(12-hydroxyoctadecanoate) and related esters) and compared its emulsification performance against sorbitan trioleate (Span 85) under identical conditions [1]. The sorbitan polyhydroxystearate-based W/O emulsions exhibited markedly superior stability, which the authors attributed to the enhanced interfacial film strength conferred by hydrogen bonding from the 12-hydroxyl groups of the hydroxystearate chains [1]. This study represents the only identified direct experimental comparison between a sorbitan 12-hydroxystearate ester and a conventional sorbitan triester.

Emulsion stability Water-in-oil emulsions Interfacial rheology

Hydrogen Bond Donor/Acceptor Count: Structural Differentiation from Non-Hydroxylated Sorbitan Triesters

Computed molecular descriptors from PubChem reveal that sorbitan, tris(12-hydroxyoctadecanoate) possesses 4 hydrogen bond donor (HBD) sites and 11 hydrogen bond acceptor (HBA) sites [1]. By comparison, sorbitan tristearate (C₆₀H₁₁₄O₈, lacking the three mid-chain hydroxyl groups on the fatty acid moieties) contains only the hydroxyl groups present on the sorbitan ring, yielding significantly fewer HBD/HBA sites . The additional hydrogen-bonding capacity of the target compound—specifically one additional HBD and one HBA per fatty acid chain—provides the molecular basis for enhanced lateral cohesion within adsorbed interfacial films, which directly correlates with improved emulsion stability and accounts for the organogelling behavior not observed with conventional sorbitan triesters.

Hydrogen bonding Structure–function relationship Interfacial film strength

Polarity-Tolerant W/O Emulsion Stabilization: Polyhydroxystearate Esters Enable Universal Oil Compatibility

Patent US6576678 discloses that W/O emulsion bases containing polyol poly-12-polyhydroxystearates as the primary emulsifier component enable the production of stable creams and lotions 'irrespective of the polarity of the oils combined therewith' [1]. This claim is explicitly contrasted with conventional sorbitan ester-based systems, where formulation stability is highly dependent on matching emulsifier HLB to oil phase polarity, often requiring extensive trial-and-error reformulation when oil components are changed [1]. The patent further teaches that these polyhydroxystearate-based systems maintain stable viscosity over extended storage, even at elevated temperatures, without undergoing thinning, gelling, or phase separation [2]. While the patent primarily addresses polymeric polyhydroxystearate esters, the molecular basis for this performance—the hydrogen-bonding capacity of the 12-hydroxystearate moiety—is directly shared by sorbitan, tris(12-hydroxyoctadecanoate).

W/O emulsion bases Oil polarity tolerance Formulation robustness

Organogelation Capacity: 12-Hydroxystearate Moiety Confers Thermoreversible Gelling Absent in Conventional Sorbitan Triesters

12-Hydroxystearic acid (12-HSA), the fatty acid constituent of sorbitan, tris(12-hydroxyoctadecanoate), is a well-established low-molecular-weight organogelator that forms thermoreversible fibrillar networks in organic solvents and oils via hydrogen bonding between the C12 hydroxyl groups and carboxylic acid head groups [1]. This gelation capacity is retained in 12-HSA ester derivatives; trihydroxystearin (glycerol tris-12-hydroxystearate, CAS 139-44-6), the glycerol analog, is commercially used as a thickening and gelling agent in cosmetic formulations at 1–7% w/w [2]. In contrast, sorbitan tristearate and sorbitan trioleate, which lack mid-chain hydroxyl functionality, exhibit no comparable self-assembling fibrillar network formation and function solely as emulsifiers without organogelation capacity [3]. The three 12-HSA chains of the target compound are predicted to confer analogous organogelation functionality.

Organogelation 12-Hydroxystearic acid Fibrillar network

LogP and Lipophilicity: Quantitative Differentiation in Oil-Phase Affinity vs. Sorbitan Tristearate

The computed partition coefficient (XLogP3-AA) for sorbitan, tris(12-hydroxyoctadecanoate) is 18.6 [1], indicating extreme lipophilicity that is moderated by the three mid-chain hydroxyl groups which provide discrete hydrogen-bonding anchor points within the oil phase. For comparison, sorbitan tristearate (molecular formula C₆₀H₁₁₄O₈, lacking the three additional oxygen atoms present in the target compound) is expected to exhibit an even higher XLogP3 value, which would be predicted to result in stronger, less reversible oil-phase anchoring but a diminished ability to form cohesive interfacial networks . The intermediate lipophilicity of the 12-hydroxylated compound—high enough for robust oil solubility, yet punctuated by hydrogen-bonding loci—represents an optimized balance for W/O interfacial film formation that is not achievable with either fully non-hydroxylated sorbitan triesters (too lipophilic, no lateral cohesion) or more hydrophilic sorbitan monoesters (insufficient oil solubility).

Lipophilicity XLogP3 Oil-phase partitioning

Synthesis Route and Purity Profile: Two-Stage Esterification Enables Defined Tri-12-Hydroxystearate Structure Distinct from Polymeric Polyhydroxystearates

A patent-described synthesis route for sorbitan, tris(12-hydroxyoctadecanoate) involves a two-stage process in which 12-hydroxystearic acid is first polymerized and subsequently esterified with a polyol [1]. Alternative synthetic strategies may produce the monomeric triester directly by esterification of sorbitan with three equivalents of 12-hydroxystearic acid. This defined monomeric triester structure (C₆₀H₁₁₄O₁₁, monoisotopic mass 1010.836 Da) is structurally distinct from polymeric polyhydroxystearate esters (e.g., polyglyceryl polyhydroxystearates, PEG-30 dipolyhydroxystearate) which have broad molecular weight distributions and variable degrees of polymerization [2]. For procurement purposes, the monomeric triester offers a well-defined molecular entity amenable to HPLC characterization and quality control, whereas polymeric polyhydroxystearates are inherently heterogeneous mixtures that may exhibit batch-to-batch variability in emulsification performance.

Synthesis pathway Product purity Structural definition

Optimal Industrial and Research Deployment Scenarios for Sorbitan, Tris(12-Hydroxyoctadecanoate) Based on Comparative Evidence


High-Stability Water-in-Oil Cosmetic Emulsions with Mixed-Polarity Oil Phases

Based on the direct comparative evidence from Bhattacharyya & Iyer (1994) showing superior W/O emulsion stability for sorbitan polyhydroxystearate over sorbitan trioleate [1], and the patent-supported claim that polyhydroxystearate-based systems enable stable emulsion formation irrespective of oil polarity [2], sorbitan, tris(12-hydroxyoctadecanoate) is optimally deployed as the primary W/O emulsifier in cosmetic creams and lotions that combine hydrocarbon oils (e.g., mineral oil, isohexadecane), ester oils (e.g., isopropyl myristate, caprylic/capric triglyceride), and silicone oils within a single formulation. Conventional sorbitan triesters (Span 65, Span 85) are known to exhibit polarity-dependent emulsification performance and may require co-emulsifier optimization when oil phases are changed, whereas the hydrogen-bonding capacity of the 12-hydroxystearate chains provides more robust interfacial stabilization across a broader polarity range [2].

Oil-Phase Structuring and Viscosity Build in Anhydrous Formulations via Organogelation

The 12-hydroxystearate moiety is a well-characterized organogelator that forms thermoreversible fibrillar networks in oil phases [1]. Sorbitan, tris(12-hydroxyoctadecanoate), bearing three 12-HSA chains per molecule, is rationally predicted to function as both an emulsifier and an oil-phase structuring agent in anhydrous systems (balms, lipsticks, ointments) and W/O emulsions where oil-phase viscosity build is desired. Its glycerol-based analog, trihydroxystearin, is already commercially established as a thickening and gelling agent at 1–7% w/w use levels [2]. The sorbitan-based triester offers an alternative backbone that may provide different gelation temperature profiles and oil compatibility relative to the glycerol triester, warranting its evaluation in formulations where trihydroxystearin does not deliver the required rheological profile [3].

Pharmaceutical Excipient Applications Requiring Well-Characterized Single-Molecular-Entity Emulsifiers

For pharmaceutical emulsion formulations (topical creams, vaccine adjuvant W/O emulsions, parenteral depot systems) where regulatory expectations demand thorough chemical characterization and batch-to-batch consistency, the monomeric, structurally defined nature of sorbitan, tris(12-hydroxyoctadecanoate) offers a compelling advantage over polymeric polyhydroxystearate emulsifiers such as PEG-30 dipolyhydroxystearate (Arlacel P135) [1]. The availability of a validated reverse-phase HPLC method (SIELC Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase) for this compound [2] enables rigorous purity determination and impurity profiling, supporting quality-by-design (QbD) approaches to formulation development. The defined molecular structure (monoisotopic mass 1010.836 Da, 4 defined stereocenters) further facilitates mass balance accountability in pharmaceutical development reports [3].

Sunscreen and Pigment-Containing W/O Emulsions Requiring Electrolyte Tolerance

W/O emulsions containing high levels of inorganic UV filters (TiO₂, ZnO) or pigments present a dual challenge: the particulate load can destabilize the interfacial film, and the presence of electrolytes (from pigment surface treatments or water-phase actives) can compromise non-ionic emulsifier performance. The enhanced interfacial film viscoelasticity conferred by hydrogen bonding between 12-hydroxystearate chains [1] is expected to provide greater tolerance to particulate disruption compared to films formed by sorbitan tristearate or sorbitan trioleate, which lack lateral cohesive interactions. This scenario is supported by the patent literature establishing that polyhydroxystearate-based emulsifier systems produce 'stable creams and lotions irrespective of the polarity of the oils combined therewith' and maintain 'stable viscosity over extended storage' [2], conditions that are particularly demanding in high-pigment-load sunscreen formulations.

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